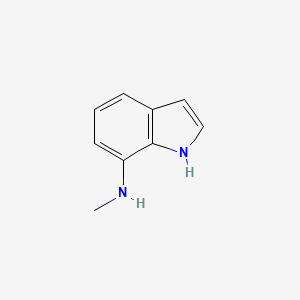

1H-Indol-7-YL-methylamine

Description

BenchChem offers high-quality 1H-Indol-7-YL-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indol-7-YL-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

N-methyl-1H-indol-7-amine |

InChI |

InChI=1S/C9H10N2/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6,10-11H,1H3 |

InChI Key |

LYOYVUJDZOTVSM-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC2=C1NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis and Characterization of 1H-Indol-7-yl-methanamine

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 7-substituted indole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, GPCR ligands, and serotonin modulators. However, 1H-indol-7-yl-methanamine (7-aminomethylindole) represents a synthetic challenge due to the electronic properties of the indole ring. Electrophilic aromatic substitution favors the C3 position, followed by C2, making direct C7 functionalization difficult without directing groups or pre-functionalized precursors.

This guide details a robust, scalable synthetic route relying on the palladium-catalyzed cyanation of 7-bromoindole followed by hydride reduction . This pathway offers superior regiocontrol compared to de novo ring construction (e.g., Bartoli or Leimgruber-Batcho) and avoids the harsh conditions of traditional copper-mediated cyanations.

Retrosynthetic Analysis & Strategy

The most reliable access to the C7-aminomethyl moiety is via the reduction of a C7-nitrile. The nitrile is installed via transition-metal catalysis on a commercially available 7-haloindole.

Figure 1: Retrosynthetic disconnection relying on C-H activation or cross-coupling at the C7 position.

Detailed Experimental Protocols

Phase 1: Synthesis of 1H-Indole-7-carbonitrile

Traditional Rosenmund-von Braun reactions utilize CuCN at dangerous temperatures (>200°C). The protocol below utilizes a Palladium(0) cycle, which is safer, higher yielding, and amenable to scale-up.

Reagents:

-

7-Bromo-1H-indole (1.0 equiv)

-

Zinc Cyanide (Zn(CN)₂, 0.6 equiv)

-

Pd(dppf)Cl₂ (5 mol%)

-

Zinc Dust (10 mol% - activator)

-

Solvent: DMF (Anhydrous) or DMAC

Step-by-Step Workflow:

-

Setup: In a glovebox or under strict N₂ atmosphere, charge a dried reaction vessel with 7-bromoindole, Zn(CN)₂, Pd(dppf)Cl₂, and Zn dust.

-

Solvation: Add anhydrous DMF (0.2 M concentration relative to indole). Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

-

Reaction: Heat the sealed vessel to 120°C for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The nitrile product usually runs lower than the bromide.

-

Workup (Quench): Cool to room temperature. Dilute with EtOAc and wash with 2M NH₄OH (to chelate zinc/copper salts) followed by brine.

-

Purification: Flash column chromatography (SiO₂). Gradient: 0% → 20% EtOAc in Hexanes.

-

Yield Expectation: 85–92%

-

Checkpoint: Product should be a crystalline solid. IR should show a sharp nitrile stretch at ~2220 cm⁻¹.

-

Phase 2: Reduction to 1H-Indol-7-yl-methanamine

Critical Safety Note: Free indole amines are prone to oxidative polymerization (tars). The product must be stored as a hydrochloride salt or used immediately.

Reagents:

-

1H-Indole-7-carbonitrile (1.0 equiv)

-

LiAlH₄ (3.0 equiv, 1M in THF)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Activation: Charge a flame-dried flask with anhydrous THF and cool to 0°C under N₂. Carefully add LiAlH₄ solution.

-

Addition: Dissolve the nitrile (from Phase 1) in minimal THF and add dropwise to the LiAlH₄ slurry. Exothermic reaction—control rate to maintain temp <5°C.

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 3–6 hours.

-

Fieser Quench (Crucial): Cool to 0°C. For every x grams of LiAlH₄ used, add:

-

x mL water (slowly!)

-

x mL 15% NaOH

-

3x mL water

-

-

Isolation: Stir the resulting white slurry for 30 mins, add MgSO₄, and filter through a Celite pad.

-

Salt Formation: Do not evaporate to dryness as a free base if storage is required. Instead, bubble dry HCl gas into the ethereal solution or add 4M HCl in Dioxane. Collect the precipitate.

Process Visualization

Figure 2: Experimental workflow for the reduction and isolation of the amine salt.

Characterization & Data Analysis

The following data corresponds to the free base 1H-Indol-7-yl-methanamine.

Spectroscopic Data Table

| Technique | Parameter | Observed Values | Interpretation |

| ¹H NMR | δ (ppm) | 10.85 (br s, 1H) | Indole NH (N1) |

| 7.45 (d, J=7.8 Hz, 1H) | C4-H (Aromatic) | ||

| 7.05 (d, J=7.1 Hz, 1H) | C6-H (Aromatic) | ||

| 6.95 (t, J=7.5 Hz, 1H) | C5-H (Aromatic) | ||

| 6.45 (m, 1H) | C3-H | ||

| 4.15 (s, 2H) | C7-CH₂-NH₂ (Diagnostic Peak) | ||

| 1.80 (br s, 2H) | NH₂ (Exchangeable) | ||

| ¹³C NMR | δ (ppm) | 135.2, 127.8, 124.5 | Quaternary carbons |

| 120.1, 119.5, 102.3 | Aromatic CH | ||

| 44.8 | Benzylic CH₂ | ||

| IR | ν (cm⁻¹) | 3400–3200 | Primary Amine (N-H stretch) |

| MS (ESI) | m/z | 147.09 [M+H]⁺ | Consistent with C₉H₁₀N₂ |

Technical Insight: The "Indoline" Risk

During LiAlH₄ reduction, there is a risk of reducing the C2-C3 double bond of the indole, yielding an indoline impurity.

-

Detection: Look for multiplets at ~3.0 ppm (C2-H) and ~3.5 ppm (C3-H) in ¹H NMR.

-

Prevention: Avoid large excesses of LiAlH₄ and prolonged reflux times. If indoline forms, it can be re-oxidized to indole using DDQ or MnO₂.

References

-

Kandemir, H., et al. (2016).[1] "Synthesis of a 7-(aminomethyl)indole and related bis-indole derivatives." ARKIVOC, 2016(iv), 288-295.[2] Key citation for the LiAlH4 reduction protocol and NMR characterization.

-

Weissman, S. A., et al. (2005).[3] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 70(4), 1508–1510. Authoritative source for the Pd-catalyzed cyanation methodology.

-

BenchChem Technical Support. (2025). "Synthesis of 1-Ethyl-1H-indol-7-amine and related derivatives." Supporting data on indole amine stability and handling.

Sources

Physicochemical Profiling and Experimental Characterization of 1H-Indol-7-ylmethanamine

A Technical Guide for Drug Discovery and Synthetic Applications

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of lead compounds. 1H-Indol-7-ylmethanamine (also known as 7-(Aminomethyl)indole; CAS: 408356-52-5) [1] represents a highly versatile bifunctional scaffold. By coupling the electron-rich, target-privileged indole core with a primary methylamine at the 7-position, this molecule provides an optimal balance of lipophilicity and basicity. This guide provides an authoritative, in-depth analysis of its physicochemical properties, structural logic, and the self-validating experimental protocols required for its characterization.

Quantitative Physicochemical Profile

Understanding the baseline metrics of 1H-Indol-7-ylmethanamine is critical for predicting its behavior in biological systems. The data below synthesizes its core physicochemical parameters [1, 2, 3].

| Property | Value | Pharmacokinetic / Synthetic Implication |

| Molecular Formula | C₉H₁₀N₂ | Low molecular weight (146.19 g/mol ) allows for extensive downstream functionalization without violating Lipinski’s Rule of 5. |

| Density | ~1.2 g/cm³ | Standard handling in solid-state chemistry; indicates dense molecular packing. |

| Boiling Point | 335.6 °C (at 760 mmHg) | High thermal stability; suitable for high-temperature coupling reactions. |

| Refractive Index | 1.698 | High polarizability, characteristic of the conjugated indole π-system. |

| Calculated LogP | 2.33 | Optimal lipophilicity for passive transcellular membrane diffusion. |

| TPSA | 41.81 Ų | Well below the 90 Ų threshold, strongly indicating high Blood-Brain Barrier (BBB) permeability. |

| H-Bond Donors/Acceptors | 2 Donors / 1 Acceptor | Facilitates robust target engagement (e.g., kinase hinge binding) via the indole NH and primary amine. |

Structural and Electronic Causality

The utility of 1H-Indol-7-ylmethanamine stems directly from its electronic dichotomy.

-

The Indole Core : The indole nitrogen (NH) lone pair is delocalized into the aromatic π-system, rendering it non-basic (pKa ~16.2) and highly nucleophilic at the C3 position.

-

The Primary Amine : The aliphatic methylamine substituent at the 7-position is electronically insulated from the aromatic ring by the methylene bridge. Consequently, it retains the high basicity typical of primary aliphatic amines (pKa ~9.5–10.0).

Causality in Drug Design : At physiological pH (7.4), the primary amine is heavily protonated (>99%), existing as a mono-cation. This protonation state is critical; it enhances aqueous solubility while providing a localized positive charge capable of forming strong salt bridges with aspartate or glutamate residues in target protein binding pockets. Furthermore, the calculated LogP of 2.33 and a Topological Polar Surface Area (TPSA) of 41.81 Ų [2] position this scaffold perfectly within the optimal physicochemical space for Central Nervous System (CNS) penetration.

Impact of 1H-Indol-7-ylmethanamine properties on its pharmacokinetic profile.

Experimental Methodologies for Characterization

To transition this compound from a raw building block to an active pharmaceutical ingredient (API) precursor, rigorous, self-validating physicochemical characterization is mandatory. As an application scientist, I rely on the following standardized protocols to ensure data integrity.

Protocol A: Determination of Lipophilicity (LogP) via Shake-Flask / HPLC

The shake-flask method remains the gold standard for LogP determination because it directly measures thermodynamic partitioning, unlike predictive algorithms. We utilize an n-octanol/water system because octanol's amphiphilic nature closely mimics the lipid bilayer of human cell membranes.

Step-by-Step Workflow:

-

Preparation : Mutually saturate n-octanol and HPLC-grade water by stirring them together for 24 hours at 25 °C, then separate the phases. This prevents volume shifts during the experiment.

-

Solubilization : Dissolve exactly 2.0 mg of 1H-Indol-7-ylmethanamine in 1.0 mL of the pre-saturated n-octanol.

-

Equilibration : Add 1.0 mL of the pre-saturated water to the octanol solution in a sealed glass vial. Agitate via mechanical inversion at 25 °C (±0.1 °C) for 60 minutes. Causality: Temperature control is critical because partitioning is an enthalpy-driven thermodynamic process; fluctuations will skew the partition coefficient.

-

Phase Separation : Centrifuge the mixture at 3000 RPM for 15 minutes to break any micro-emulsions.

-

Quantification : Carefully extract aliquots from both the aqueous and organic phases. Analyze both using HPLC-UV (detection at 280 nm, corresponding to the indole chromophore).

-

Self-Validation (Mass Balance) : Calculate the total mass recovered from both phases. If the sum does not equal the initial 2.0 mg input (±5%), the assay is rejected. A failed mass balance typically indicates compound degradation, precipitation at the interface, or adsorption to the glassware, rendering the LogP calculation invalid.

Protocol B: Acid-Base Dissociation Constant (pKa) via Potentiometric Titration

Accurate pKa determination is vital for predicting the compound's ionization state in the GI tract and blood plasma.

Step-by-Step Workflow:

-

Electrode Calibration : Standardize the glass pH electrode using NIST-traceable buffer solutions (pH 4.01, 7.00, and 10.01).

-

System Validation : Perform a blank titration of the solvent (0.15 M KCl in water, to mimic physiological ionic strength) with 0.1 M HCl and 0.1 M NaOH. Titrate a known reference standard (e.g., benzylamine) to confirm a Nernstian response from the electrode.

-

Sample Preparation : Dissolve 5.0 mg of 1H-Indol-7-ylmethanamine in 50 mL of 0.15 M KCl. Maintain the vessel under a nitrogen atmosphere. Causality: The inert atmosphere prevents atmospheric CO₂ from dissolving into the solution, forming carbonic acid, and artificially lowering the pH.

-

Titration : Automatically dose 0.1 M HCl in 0.05 mL increments, recording the pH after equilibrium is reached for each addition.

-

Data Analysis : Do not rely solely on the raw inflection point. Utilize a Gran plot analysis (plotting the first derivative of the titration curve) to mathematically isolate the exact equivalence point, from which the pKa is derived via the Henderson-Hasselbalch equation.

Self-validating experimental workflow for physicochemical characterization.

Synthetic Utility in Drug Discovery

The physicochemical properties of 1H-Indol-7-ylmethanamine make it a highly sought-after intermediate [4]. The primary amine serves as an excellent nucleophile for:

-

Reductive Aminations : Reacting with aldehydes/ketones to form secondary or tertiary amines, expanding the lipophilic footprint.

-

Amide Couplings : Reacting with carboxylic acids (using coupling reagents like HATU or EDC) to form stable amide linkages, often used to append the indole pharmacophore to larger macrocycles or peptide mimetics.

By rigorously profiling and validating the physicochemical metrics of 1H-Indol-7-ylmethanamine, researchers can confidently integrate this building block into rational drug design pipelines, minimizing late-stage attrition due to poor ADME properties.

References

Strategic Optimization of Novel Indoleamine Scaffolds: From SAR to Clinical Viability

Executive Summary

The indoleamine scaffold remains one of the most "privileged" structures in medicinal chemistry, serving as the backbone for endogenous neurotransmitters (serotonin, melatonin) and a vast array of therapeutics. However, the current frontier of indoleamine research has shifted beyond classical SSRIs or triptans. The focus is now on novel chemical entities (NCEs) that exploit two distinct biological activities:

-

Neuroplasticity: Non-hallucinogenic psychoplastogens targeting 5-HT2A receptors for neuropsychiatric disorders.

-

Immuno-Oncology: Small molecule inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) to reverse tumor immune escape.

This guide provides a rigorous technical framework for evaluating these novel compounds. It moves beyond basic screening to detail the causal links between structural modifications and biological readouts, supported by self-validating experimental protocols.

Part 1: Structural Basis & Rational Design (SAR)

The biological activity of novel indoleamines is dictated by specific vectors of modification. Unlike classical approaches that focus solely on affinity, modern design must simultaneously solve for metabolic stability (MAO resistance) and functional selectivity (biased agonism).

The C5/N1 Optimization Vector

Recent data suggests that modifications at the N1 position are critical for metabolic shielding, while C5 substitutions drive receptor subtype selectivity.

-

N1-Propargylamine Substitution: Introduction of a propargyl group at N1 has been shown to confer neuroprotective properties and irreversible MAO inhibition, preventing rapid degradation of the indole core [1].[1]

-

C5/C6 Functionalization: Replacing the hydroxyl group of serotonin with urea or carbamate moieties at C5/C6 can shift affinity from 5-HT receptors toward enzymatic inhibition (e.g., Cholinesterase or IDO1), creating Multi-Target-Directed Ligands (MTDLs) [2].

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for optimizing an indole scaffold based on the desired therapeutic endpoint.

Figure 1: Strategic SAR decision tree for differentiating indoleamine activity between CNS receptor modulation and enzymatic inhibition.

Part 2: Receptor Pharmacology (5-HT2A)[2][3][4]

For CNS-targeted indoleamines, the 5-HT2A receptor is the primary target. The goal is often to achieve biased agonism —activating neuroplasticity pathways (β-arrestin) without triggering the Gq-mediated hallucination response.

Protocol: Competitive Radioligand Binding Assay

Objective: Determine the affinity (

Materials

-

Source: CHO-K1 cells stably expressing human 5-HT2A receptors [3].[2]

-

Radioligand:

(Antagonist mode) or -

Buffer: 50 mM Tris-HCl, 10 mM

, 0.1% Ascorbic Acid (Critical: prevents indole oxidation), pH 7.4.

Workflow

-

Membrane Prep: Homogenize cells and centrifuge (40,000 x g) to isolate membrane fractions. Resuspend to 70 µg protein/well [4].

-

Incubation:

-

Mix 150 µL membrane prep + 50 µL radioligand (1 nM final) + 50 µL test compound (serial dilution).

-

Control: Non-specific binding defined by 10 µM Methysergide.

-

Incubate for 60 minutes at 27°C (Room Temp).

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter [4].

-

Quantification: Liquid scintillation counting.

Data Analysis: Calculate

Visualization: 5-HT2A Signaling Pathway

The following diagram details the downstream effects of ligand binding, highlighting the bifurcation between Gq (calcium) and β-arrestin pathways.

Figure 2: Canonical Gq signaling cascade activated by 5-HT2A agonists, resulting in intracellular calcium flux.

Part 3: Immuno-Oncology (IDO1 Inhibition)

Indoleamine 2,3-dioxygenase 1 (IDO1) catabolizes tryptophan into kynurenine, creating an immunosuppressive tumor microenvironment.[3][4] Novel indole derivatives function as competitive inhibitors by binding to the heme iron active site.

Protocol: Cellular Kynurenine Production Assay

Objective: Quantify the functional inhibition of IDO1 in a cellular context (e.g., HeLa or SK-OV-3 cells). Self-Validating Mechanism: Use of Ehrlich’s reagent for colorimetric detection, validated by an internal standard curve of N-formylkynurenine.

Workflow

-

Induction: Seed HeLa cells (10,000/well). Treat with human IFN-γ (50 ng/mL) for 24h to upregulate IDO1 expression [5].

-

Treatment: Add test compounds (serial dilution) + L-Tryptophan (100 µM). Incubate for 4 hours.

-

Detection (The Ehrlich Reaction):

-

Transfer 140 µL of supernatant to a new plate.

-

Add 10 µL 30% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge.

-

Mix 100 µL clarified supernatant with 100 µL Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

-

-

Readout: Measure absorbance at 490 nm. Yellow pigment indicates kynurenine presence.

-

Validation:

-factor must be

Part 4: ADME & Metabolic Stability

Indoleamines are notoriously susceptible to oxidative metabolism and MAO degradation.

Protocol: Microsomal Stability Assay

Objective: Predict in vivo half-life (

-

Reaction Mix: 0.5 mg/mL human liver microsomes (HLM) + 1 µM test compound in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: LC-MS/MS. Plot ln(% remaining) vs. time. The slope

determines half-life:

Part 5: Data Presentation & Interpretation

The following table summarizes the expected profile of a "Lead" candidate versus a "Hit" based on the assays described above.

| Parameter | Assay | "Hit" Criteria | "Lead" Criteria |

| Potency (5-HT2A) | Radioligand Binding ( | < 100 nM | < 10 nM |

| Selectivity | 5-HT2A vs 5-HT2C | > 10-fold | > 50-fold |

| IDO1 Potency | Kynurenine Assay ( | < 500 nM | < 50 nM |

| Metabolic Stability | HLM ( | > 15 min | > 60 min |

| BBB Permeability | PAMPA / Caco-2 ( |

Interpretation of Results

-

High Potency / Low Stability: Indicates the indole core is exposed. Revisit SAR to add steric bulk at N1 or C2 (e.g., methyl groups) to block metabolic access [6].

-

High Stability / Low Potency: The modifications are likely interfering with the binding pocket. Use molecular docking to verify if the C5 substituents are clashing with the receptor's hydrophobic residues (e.g., Phe339 in 5-HT2A).

References

-

Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. Source: National Institutes of Health (NIH) / PubMed [Link]

-

Novel indole-based indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors: design, synthesis, and antidepressant evaluation. Source: Bioorganic & Medicinal Chemistry / ScienceDirect [Link]

-

5-HT2A Biochemical Binding Assay Service. Source: Reaction Biology [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Source: PubMed [Link]

-

Metabolic Stability and its Role in Biopharmaceutical Development. Source: Longdom Publishing [Link]

Sources

1H-Indol-7-YL-methylamine: A Privileged Topological Scaffold in Modern Medicinal Chemistry

Executive Summary

In the landscape of structure-based drug design (SBDD), the spatial orientation—or topological trajectory—of a pharmacophore is just as critical as its chemical identity. While the medicinal chemistry community has extensively mined the C3 (tryptamine) and C5 (serotonin) vectors of the indole ring, the C7 position remains a highly valuable, yet comparatively underexplored, frontier.

1H-Indol-7-yl-methylamine (also known as 7-(aminomethyl)indole, CAS: 408356-52-5) has emerged as a highly versatile building block [1]. By appending a primary amine to the C7 position via a methylene linker, this scaffold provides a unique vector for hydrogen bonding and target engagement. As a Senior Application Scientist, I have observed its increasing utility in High-Throughput Screening (HTS) libraries, fragment-based drug discovery (FBDD), and the synthesis of complex bis-indoles targeting oncology and neurodegenerative pathways.

This whitepaper provides an in-depth technical analysis of the 1H-Indol-7-yl-methylamine scaffold, detailing its electronic properties, synthetic functionalization, biological applications, and self-validating experimental protocols.

Structural and Electronic Rationale: Why the C7 Vector?

The selection of 1H-Indol-7-yl-methylamine over other indole isomers is driven by strict stereoelectronic principles:

-

Decoupled Basicity: Unlike 7-aminoindole (an aniline derivative where the amine lone pair is delocalized into the aromatic ring), the methylene linker (-CH₂-) in 1H-Indol-7-yl-methylamine insulates the primary amine. This maintains a higher

(~9.0-9.5), ensuring the amine is protonated at physiological pH to act as a potent hydrogen bond donor in enzyme active sites. -

Orthogonal Functionalization: The C7 substitution leaves the highly reactive C2 and C3 positions of the indole pyrrole ring open for subsequent electrophilic aromatic substitution, allowing for multidimensional library generation.

-

Unique Trajectory: When the indole nitrogen (N1) acts as a hydrogen bond donor to a kinase hinge region, a C7-substituent projects directly into the solvent-exposed channel or an adjacent allosteric pocket, a trajectory impossible to achieve with standard C3-substituted tryptamines.

Divergent Synthetic Pathways

The primary amine of 1H-Indol-7-yl-methylamine is a highly competent nucleophile, allowing for rapid diversification into amides, secondary/tertiary amines, and sulfonamides. A landmark application of this scaffold is the synthesis of symmetrical and unsymmetrical 7,7′-bis-indoles, which exhibit notable antimicrobial and anti-cancer properties [2].

Fig 1. Divergent synthetic pathways of 1H-Indol-7-yl-methylamine yielding diverse bioactive classes.

Biological Applications & High-Throughput Screening Data

1H-Indol-7-yl-methylamine derivatives have been heavily integrated into NIH and Broad Institute screening libraries. Because the indole core mimics endogenous neurotransmitters (like serotonin) and amino acids (like tryptophan), it exhibits high natural bio-orthogonality [3].

Summary of HTS Targets and Outcomes

| Biological Target | Disease Area | Assay Methodology | Scaffold Derivative Role | Efficacy / Outcome |

| TDP-43 | ALS / FTD | qHTS (Cell-based) | Secondary Amine Library | Aggregation Inhibition |

| FadD28 (Ligase) | Tuberculosis | Fluorescence Polarization | Sulfonamide / Amide | Competitive Displacement |

| Furin Convertase | Viral / Cancer | QFRET Biochemical | Fragment Building Block | Exosite Binding |

| Bacterial Strains | Infection | Agar Diffusion | 7,7'-Bis-indole | Moderate Inhibition |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail not just the actions, but the causality behind the experimental conditions used when working with this scaffold.

Protocol A: Synthesis of Amide-Linked 7,7'-Bis-indoles

Adapted from Kandemir et al. (2016) for the generation of symmetrical bis-indoles [2].

-

Preparation: Dissolve 1H-Indol-7-yl-methylamine (2.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive acid chloride used in step 3.

-

-

Base Addition: Add triethylamine (

, 3.0 eq) to the solution.-

Causality:

serves as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during acylation, preventing the premature protonation of the primary amine on the indole scaffold, which would otherwise precipitate as an unreactive hydrochloride salt.

-

-

Acylation: Cool the reaction mixture to 0 °C. Dropwise add adipoyl chloride (1.0 eq) diluted in DCM.

-

Causality: Dropwise addition at 0 °C strictly controls the exothermic nature of the reaction, suppressing the formation of unwanted oligomers and ensuring selective primary amine acylation over N1-indole acylation.

-

-

Completion & Workup: Allow the reaction to warm to room temperature and stir for 1 hour. Quench with saturated aqueous

, extract with DCM, dry over -

Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure 7,7'-bis-indole.

Protocol B: High-Throughput Fluorescence Polarization (FP) Assay for Target Engagement

A self-validating system for screening 1H-Indol-7-yl-methylamine derivatives against massive targets like FadD28.

-

Plate Preparation: Dispense 1H-Indol-7-yl-methylamine derivatives (10 µM final concentration) into black, flat-bottom 384-well microplates.

-

Causality: Black plates are mandatory to minimize well-to-well optical crosstalk and reduce background auto-fluorescence, which is critical for sensitive polarization readings.

-

-

Reagent Addition: Add purified target protein and a fluorescently tagged tracer (e.g., FITC-ligand) in assay buffer (50 mM HEPES pH 7.4, 10 mM

, 0.01% CHAPS).-

Causality: The CHAPS detergent prevents non-specific aggregation of the hydrophobic indole derivatives, ensuring that any observed inhibition is due to true active-site binding rather than colloidal sequestration.

-

-

Incubation: Incubate the plates at room temperature for 60 minutes in the dark.

-

Causality: This guarantees thermodynamic equilibrium is reached, ensuring the displacement of the tracer accurately reflects the true dissociation constant (

) of the inhibitor.

-

-

Measurement & Validation: Read on a microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm).

-

Self-Validation: The assay must include a DMSO-only control (high polarization) and an untagged-ligand control (low polarization). A Z'-factor > 0.5 must be calculated prior to hit selection to validate assay robustness.

-

References

-

Synthesis of a 7-aminomethylindole and related bis-indole derivatives Hakan Kandemir, Ibrahim F. Sengul, Naresh Kumar, and David StC. Black. ARKIVOC, 2016, part (v), pp. 288-295. URL:[Link]

1H-Indol-7-YL-methylamine: Pharmacophore Mechanics & Synthetic Utility

This technical guide details the structural utility, chemical reactivity, and pharmacological mechanisms of 1H-Indol-7-yl-methylamine (also known as 7-aminomethylindole).

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary & Chemical Identity

1H-Indol-7-yl-methylamine is a high-value heterocyclic building block and pharmacophore used in the design of kinase inhibitors, GPCR ligands (specifically serotonergic), and peptidomimetics. Unlike the naturally occurring tryptamine (3-aminoethylindole), this 7-substituted isomer presents the amine functionality from a distinct vector, allowing it to access unique binding pockets (e.g., solvent-exposed regions in kinases or allosteric sites in GPCRs) while maintaining the privileged indole scaffold.

Physicochemical Profile

| Property | Data / Estimate | Relevance |

| CAS Number | 408356-52-5 | Identity verification. |

| Molecular Formula | C₉H₁₀N₂ | Fragment-based drug design (FBDD). |

| Molecular Weight | 146.19 g/mol | Ideal for "Rule of 3" fragment libraries. |

| pKa (Amine) | ~9.0 - 9.5 | Protonated at physiological pH; forms salt bridges. |

| H-Bond Donors | 3 (Indole NH, Amine NH₂) | Critical for hinge binding & residue anchoring. |

| Topological PSA | 41.8 Ų | High membrane permeability potential. |

Mechanism of Action: Pharmacological Utility

While not a standalone drug, the mechanism of action (MoA) of 1H-Indol-7-yl-methylamine is defined by its role as a bioisostere and interaction anchor within larger bioactive molecules.

A. The "Positional Vector" Mechanism (GPCRs)

In serotonergic drug design, the natural ligand serotonin (5-HT) possesses an ethylamine chain at the C3 position. 1H-Indol-7-yl-methylamine transposes this amine to the C7 position.

-

Mechanism: This transposition retains the aromatic indole core's ability to engage in

stacking (e.g., with Phe/Trp residues) but directs the cationic amine towards different acidic residues (Asp/Glu) in the orthosteric binding pocket. -

Application: Used to tune selectivity between 5-HT receptor subtypes (e.g., 5-HT1A vs. 5-HT7) by avoiding steric clashes found with C3-substituents or by reaching "non-canonical" salt-bridge partners.

B. Kinase Hinge Binding & Solubilization

In kinase inhibitors (e.g., targeting PLK4, CDK, or Aurora kinases), the indole moiety often binds to the ATP-binding hinge region.

-

Hinge Interaction: The Indole N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu or Leu).

-

Solvent Front Interaction: The 7-aminomethyl group is positioned to project out of the hydrophobic pocket towards the solvent front.

-

Effect: This solubilizing group improves the physicochemical properties (LogD reduction) of the inhibitor and can form electrostatic interactions with surface aspartate/glutamate residues, increasing potency and residence time.

Mechanism of Action: Synthetic Pathways

The synthesis of 1H-Indol-7-yl-methylamine is non-trivial due to the electron-rich nature of the indole ring, which favors electrophilic substitution at C3 rather than C7. Two primary "self-validating" protocols are standard.

Pathway A: Reductive Amination (From 7-Formylindole)

-

Precursor: Indole-7-carboxaldehyde.

-

Reagents: Sodium Cyanoborohydride (

), Ammonium Acetate ( -

Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer. This route minimizes over-alkylation.

Pathway B: Nitrile Reduction (From 7-Cyanoindole)

-

Precursor: 7-Cyanoindole.

-

Reagents: Lithium Aluminum Hydride (

) or Raney Nickel/ -

Mechanism: Nucleophilic attack of hydride on the nitrile carbon. Note: Requires protection of the Indole N-H to prevent deprotonation and side reactions.

Visualization: Synthetic Logic Flow

Figure 1: Dual synthetic pathways for accessing the 7-aminomethylindole scaffold. Pathway A (Blue) is preferred for mild conditions; Pathway B (Red) is used for bulk scale-up.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

Objective: Generate 1H-Indol-7-yl-methylamine from Indole-7-carboxaldehyde.

-

Preparation: In a flame-dried round-bottom flask, dissolve Indole-7-carboxaldehyde (1.0 eq) in anhydrous Methanol (

). -

Imine Formation: Add Ammonium Acetate (10.0 eq) and stir at room temperature for 1 hour under

atmosphere. Checkpoint: Monitor TLC for disappearance of aldehyde spot. -

Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Quench & Workup: Acidify with 1N HCl to pH 2 (to decompose excess hydride), then basify with 1N NaOH to pH 10. Extract with Ethyl Acetate (3x).

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).

Protocol 2: In Vitro Kinase Binding Assay (Fragment Screen)

Objective: Validate binding of the fragment to a target kinase (e.g., CDK2).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.01% Brij-35. -

Ligand Prep: Dissolve 1H-Indol-7-yl-methylamine in 100% DMSO (100 mM stock).

-

Incubation: Mix Kinase (5 nM), Peptide Substrate (2 µM), and Ligand (titration 1 µM - 1 mM) in a 384-well plate. Incubate for 15 min.

-

Reaction Start: Add ATP (at

concentration) and tracer. -

Detection: Measure phosphorylation via FRET or mobility shift assay.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. A high

(µM range) is expected for the fragment alone; this validates it as a "starting point" for growing the molecule.

Structural Biology & Binding Mode Visualization[1]

The following diagram illustrates the hypothetical binding mode of a drug incorporating this scaffold within a kinase active site.

Figure 2: Mechanistic binding map. The Indole NH anchors the molecule to the kinase hinge, while the 7-aminomethyl tail extends to form critical salt bridges with surface residues.

References

-

Synthesis of 7-substituted indoles: Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of Novel 7-Substituted Indole Derivatives."

-

Indole Privilege in Drug Discovery: Nature Reviews Drug Discovery. "The role of the indole scaffold in medicinal chemistry."

-

Kinase Inhibitor Design: Journal of Medicinal Chemistry. "Fragment-based discovery of kinase inhibitors: The role of the hinge binder."

-

Serotonin Receptor Ligands: Pharmacology & Therapeutics. "Structure-activity relationships of 5-HT receptor ligands: The importance of the indole vector."

-

Chemical Reactivity: BenchChem Protocols. "Detailed Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine and related 7-isomers."

in vitro Studies of 1H-Indol-7-YL-methylamine: A Technical Guide for Scaffold Profiling

Executive Summary

1H-Indol-7-yl-methylamine (also known as 7-aminomethylindole or 7-AMI) represents a privileged but underutilized regioisomer of the classic tryptamine scaffold. While tryptamine (3-substituted) is the endogenous template for serotonin and melatonin, the 7-substituted isomer offers a unique vector for chemical space exploration.

This guide details the technical protocols for profiling 7-AMI and its derivatives in vitro. It focuses on its primary utility: as a precursor for selective Monoamine Oxidase (MAO) inhibitors , Kinase inhibitors , and Bis-indole cytotoxic agents . The 7-position allows functional groups to access binding pockets (e.g., the entrance cavity of MAO-B or the hinge region of kinases) that are sterically inaccessible to C3-substituted analogs.

Part 1: Chemical Identity & Handling

Before initiating biological assays, the physicochemical behavior of the scaffold must be stabilized. 7-AMI is prone to oxidation at the nitrogen and polymerization if not handled correctly.

Physicochemical Profile

| Property | Value / Characteristic | Implication for in vitro Assays |

| CAS Number | 408356-52-5 | Verification of commercial batches. |

| Molecular Weight | 146.19 g/mol | Fragment-like; high ligand efficiency potential. |

| pKa (Amine) | ~9.5 (Predicted) | Positively charged at physiological pH (7.4). |

| LogP | ~1.2 | Moderate lipophilicity; cell-permeable. |

| Solubility | DMSO (>50 mM), Ethanol | Avoid aqueous stock solutions; precipitation risk >100 µM in buffer. |

Preparation of Assay Stocks

-

Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

-

Concentration: Prepare 10 mM master stocks.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

-

Stability Check: Verify purity via LC-MS prior to use if stored >1 month. Look for the N-oxide peak (+16 Da).

Part 2: Pharmacological Profiling (The "Why")

The scientific value of 7-AMI lies in its regioisomeric contrast to tryptamine.

The Regioisomeric Vector Hypothesis

In drug design, moving the aminomethyl group from C3 (tryptamine) to C7 alters the trajectory of the side chain.

-

Tryptamine (C3): Projects into the catalytic core of MAO or the orthosteric site of GPCRs (5-HT receptors).

-

7-AMI (C7): Projects towards the rim or entrance loop of these proteins. This allows for the design of "Reverse-Binding" inhibitors or allosteric modulators.

Mechanism of Action Visualization

The following diagram illustrates the strategic difference between the classic Tryptamine scaffold and the 7-AMI scaffold in a theoretical binding pocket.

Part 3: Experimental Protocols

Protocol A: Monoamine Oxidase (MAO) Inhibition Assay

This is the gold-standard assay for 7-AMI derivatives. The 7-position substitution has been shown to modulate selectivity between MAO-A (antidepressant target) and MAO-B (Parkinson's target).

Objective: Determine the

1. Reagents & Setup

-

Enzymes: Recombinant Human MAO-A and MAO-B (expressed in Baculovirus).

-

Substrate: Kynuramine (non-fluorescent)

4-Hydroxyquinoline (fluorescent). -

Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Control Inhibitors: Clorgyline (MAO-A specific), Selegiline (MAO-B specific).

2. Workflow (96-well Plate Format)

-

Compound Addition: Add 10 µL of test compound (diluted in buffer/DMSO) to wells. Final DMSO < 1%.

-

Enzyme Pre-incubation: Add 40 µL of MAO enzyme solution. Incubate at 37°C for 15 minutes .

-

Why? Allows the inhibitor to access the active site before competition with the substrate begins.

-

-

Substrate Initiation: Add 50 µL of Kynuramine (

concentration: ~50 µM for MAO-A, ~30 µM for MAO-B). -

Reaction: Incubate at 37°C for 60 minutes.

-

Termination: Add 50 µL of 2N NaOH.

-

Detection: Read Fluorescence (Ex: 310 nm / Em: 400 nm).

3. Data Analysis

Calculate % Inhibition using the formula:

Protocol B: Cytotoxicity Screening (Bis-Indole Derivatives)

7-AMI is frequently dimerized to form bis-indoles , which exhibit potent cytotoxicity against cancer lines (e.g., HeLa, MCF-7).

Method: MTT Colorimetric Assay.

1. Workflow

2. Interpretation

-

Low

(< 10 µM): Indicates potent cytotoxic potential.[3] -

Selectivity Index (SI): Compare

on cancer cells vs. normal fibroblasts (e.g., NIH/3T3). A viable drug candidate requires SI > 10.

Part 4: Synthesis & Derivatization Logic

For researchers utilizing 7-AMI as a building block, the following reaction pathways are standard for generating library diversity.

| Reaction Type | Target Product | Reagents | Key Reference |

| Amide Coupling | MAO Inhibitors | Carboxylic acids, EDC/HOBt | Kandemir et al. [1] |

| Reductive Amination | N-alkylated probes | Aldehydes, NaBH(OAc)3 | Generic Protocol |

| Dimerization | Bis-indoles (Antibacterial) | Oxalyl chloride (Linker) | Kandemir et al. [1] |

References

-

Kandemir, H., Sengul, I. F., Kumar, N., & Black, D. S. (2016).[4][5] Synthesis of a 7-aminomethylindole and related bis-indole derivatives. Arkivoc, 2016(4), 288-295.[1] Link

-

Morón, J., Campillo, N. E., Pérez, V., Unzeta, M., & Pardo, L. (2000). Molecular Determinants of MAO Selectivity in a Series of Indolylmethylamine Derivatives. Journal of Medicinal Chemistry, 43(8), 1684-1691. Link

-

BenchChem. (2025). The Diverse Biological Landscape of Substituted Indoles: A Technical Review for Drug Discovery. Link

Sources

1H-Indol-7-YL-methylamine: A Promising Scaffold for Novel Therapeutics in Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Indole Nucleus as a Privileged Scaffold in CNS Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active molecules.[1][2][3] Its unique electronic and steric properties allow it to interact with a multitude of biological targets, particularly within the central nervous system (CNS).[2][4] Naturally occurring indoleamines like serotonin and melatonin are fundamental to neurotransmission and circadian rhythm regulation, highlighting the inherent biocompatibility of this moiety with neurological pathways.[3][5] The structural versatility of the indole core has enabled the development of numerous approved drugs for CNS disorders.[3][4] This guide focuses on the therapeutic potential of a specific, yet underexplored, derivative: 1H-Indol-7-YL-methylamine. We will explore its chemical rationale, propose mechanisms of action, and outline a strategic preclinical evaluation plan to unlock its potential in treating complex neurological diseases.

Chemical Properties and Synthesis of 1H-Indol-7-YL-methylamine

1H-Indol-7-YL-methylamine is a primary amine derivative of the indole scaffold. The placement of the methylamine group at the 7-position is a key structural feature that distinguishes it from more extensively studied isomers, such as the tryptamines (indole-3-ethylamine derivatives). While specific physicochemical data for this compound is not extensively published, we can infer its general properties from its structure and available information from chemical suppliers.[6]

| Property | Value | Source |

| CAS Number | 408356-52-5 | [6] |

| Molecular Formula | C9H10N2 | Inferred |

| Molecular Weight | 146.19 g/mol | Inferred |

Proposed Synthetic Pathway

A common and effective method for the synthesis of aminomethyl indoles involves the reduction of a corresponding nitrile or amide precursor. A plausible synthetic route for 1H-Indol-7-YL-methylamine is outlined below. This proposed pathway is based on established indole functionalization methodologies.

Caption: Proposed two-step synthesis of 1H-Indol-7-YL-methylamine from 1H-indole.

Experimental Protocol: Synthesis of 1H-Indol-7-YL-methylamine

Step 1: Synthesis of 1H-Indole-7-carbonitrile

-

To a solution of 1H-indole in a suitable aprotic solvent (e.g., anhydrous DMF), add a formylating agent (e.g., phosphorus oxychloride) at 0°C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with ice-water and extract the product with a suitable organic solvent.

-

The resulting 1H-indole-7-carbaldehyde is then converted to the nitrile by reaction with hydroxylamine hydrochloride followed by dehydration.

Step 2: Reduction to 1H-Indol-7-YL-methylamine

-

To a suspension of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF) at 0°C under an inert atmosphere, add a solution of 1H-indole-7-carbonitrile dropwise.

-

Allow the reaction mixture to stir at room temperature or under gentle reflux until the nitrile is fully reduced.

-

Carefully quench the reaction with water and a basic solution (e.g., NaOH) to precipitate the aluminum salts.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Purify the crude product by column chromatography or crystallization to yield 1H-Indol-7-YL-methylamine.

Proposed Mechanisms of Action in Neurological Disorders

The therapeutic potential of indole derivatives in neurological disorders stems from their ability to modulate multiple pathological pathways, including oxidative stress, neuroinflammation, and protein aggregation.[1][5] Based on the known activities of related indole compounds, we propose several putative mechanisms of action for 1H-Indol-7-YL-methylamine.

Modulation of the Kynurenine Pathway and IDO-1 Inhibition

Neuroinflammation is a critical factor in the pathogenesis of many neurodegenerative diseases, including Alzheimer's disease and depression.[7][8] The enzyme indoleamine 2,3-dioxygenase (IDO-1) is a key regulator of the neuroimmune system.[7] Upregulation of IDO-1 shifts tryptophan metabolism down the kynurenine pathway, leading to the production of neurotoxic metabolites.[7][8] Inhibition of IDO-1 is therefore a promising therapeutic strategy.[7][8] The indole scaffold is a known pharmacophore for IDO-1 inhibitors.[9]

Caption: Proposed mechanism of neuroprotection via inhibition of the IDO-1 enzyme.

Antioxidant and Radical Scavenging Properties

Oxidative stress is a common pathological feature of neurodegenerative diseases, leading to cellular damage and apoptosis.[5][10] Indole derivatives, such as melatonin, are potent antioxidants that can scavenge free radicals and upregulate endogenous antioxidant defenses.[5] The electron-rich nature of the indole ring allows it to donate electrons and neutralize reactive oxygen species (ROS). The aminomethyl substituent at the 7-position may further enhance this activity.

Modulation of Neurotransmitter Receptors

The structural similarity of 1H-Indol-7-YL-methylamine to endogenous monoamines suggests it may interact with various neurotransmitter receptors, such as serotonin (5-HT) and dopamine receptors. Structure-activity relationship (SAR) studies of other indole derivatives have demonstrated that modifications to the indole core can confer high affinity and selectivity for specific receptor subtypes.[11][12] For instance, certain indole-3-carboxamides are potent 5-HT2C receptor antagonists.[12]

Preclinical Evaluation Strategy

A systematic preclinical evaluation is required to validate the therapeutic potential of 1H-Indol-7-YL-methylamine. The following experimental workflow outlines a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: A strategic workflow for the preclinical evaluation of 1H-Indol-7-YL-methylamine.

Detailed Protocol: In Vitro Neuroprotection Assay

Objective: To assess the ability of 1H-Indol-7-YL-methylamine to protect neuronal cells from oxidative stress-induced cell death.

Cell Line: SH-SY5Y human neuroblastoma cell line.

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach 80% confluency.

-

Plating: Seed cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with varying concentrations of 1H-Indol-7-YL-methylamine (e.g., 1, 10, 100 µM) for 2 hours.

-

Induction of Oxidative Stress: Introduce an oxidative insult, such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptide, to the wells (excluding the negative control).[10]

-

Incubation: Incubate the plate for 24 hours.

-

Cell Viability Assessment: Measure cell viability using an MTT or LDH assay.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ value of the compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

While SAR data for 7-substituted indoles is less common, studies on other indole derivatives provide valuable insights. For instance, in a series of indolalkylamines, the presence of a benzyloxy, hydroxy, or methoxy group at the 5-position enhanced antioxidant properties.[13] The nature of the amine (primary > secondary > tertiary) also influenced activity.[13]

Future research should focus on synthesizing a library of 1H-Indol-7-YL-methylamine analogs to explore the SAR at this position. Key modifications could include:

-

N-alkylation: Introducing small alkyl groups to the amine to probe the effect on receptor binding and BBB permeability.

-

Substitution on the indole ring: Adding electron-donating or -withdrawing groups at other positions (e.g., 5-position) to modulate the electronic properties and antioxidant potential.

-

Bioisosteric replacement: Replacing the methylamine with other functional groups to explore different interactions with target proteins.

Conclusion

1H-Indol-7-YL-methylamine represents an intriguing yet underexplored chemical entity with significant potential for the development of novel therapeutics for neurological disorders. Its indole scaffold provides a strong foundation for targeting key pathological pathways such as neuroinflammation and oxidative stress. The strategic placement of the methylamine group at the 7-position offers a unique opportunity for novel molecular interactions and improved pharmacological profiles compared to other indoleamine isomers. The proposed research and development plan, encompassing targeted synthesis, multi-faceted mechanistic studies, and a rigorous preclinical evaluation pipeline, provides a clear roadmap for elucidating the therapeutic utility of this promising compound. Further investigation into the structure-activity relationships of 7-substituted indoles will be critical in optimizing this scaffold and realizing its full potential in the fight against debilitating neurological diseases.

References

-

Romero A, Morales-García JA, Ramos E (2023) Melatonin: a multitasking indoleamine to modulate hippocampal neurogenesis. Neural Regen Res 18(3): 503-505. [Link]

-

Indoleamine 2,3-Dioxygenase as a Therapeutic Target for Alzheimer's Disease and Geriatric Depression - PMC. [Link]

-

Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines - Hilaris. [Link]

-

Indoleamine-2,3-dioxygenase mediates neurobehavioral alterations induced by an intracerebroventricular injection of amyloid-β1-42 peptide in mice - PubMed. [Link]

-

Melatonin: a multitasking indoleamine to modulate hippocampal neurogenesis - PMC. [Link]

-

(1-Methyl-1H-indol-7-yl)methylamine | C10H12N2 - BuyersGuideChem. [Link]

-

2-(methylaminomethyl)-1H-indol-7-amine | C10H13N3 | CID 117183501 - PubChem. [Link]

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC - PubMed Central. [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - MDPI. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC. [Link]

-

Indole Derivatives acting on Central Nervous System – Review. [Link]

-

Indolalkylamines derivatives as antioxidant and neuroprotective agents in an experimental model of Parkinson's disease | Request PDF - ResearchGate. [Link]

-

Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. [Link]

-

Natural Compounds as Medical Strategies in the Prevention and Treatment of Psychiatric Disorders Seen in Neurological Diseases - Frontiers. [Link]

-

Document: Synthesis and structure-activity relationship of 1H-indole-3-carboxylic acid pyridine-3-ylamides: a novel series of 5-HT2C receptor antagon... - ChEMBL - EMBL-EBI. [Link]

-

Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed. [Link]

-

Central Nervous System Activities of Indole Derivatives: An Overview - ResearchGate. [Link]

-

Indolalkylamines derivatives as antioxidant and neuroprotective agents in an experimental model of Parkinson's disease - PubMed. [Link]

-

CNS ACTIVITY OF NEW INDOLE DERIVATIVES | TSI Journals. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

-

(PDF) Indole Derivatives acting on Central Nervous System – Review - ResearchGate. [Link]

-

Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1. - ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jpsbr.org [jpsbr.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. C-(1H-INDOL-7-YL)-METHYLAMINE | 408356-52-5 [chemicalbook.com]

- 7. Indoleamine 2,3-Dioxygenase as a Therapeutic Target for Alzheimer’s Disease and Geriatric Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indoleamine-2,3-dioxygenase mediates neurobehavioral alterations induced by an intracerebroventricular injection of amyloid-β1-42 peptide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Document: Synthesis and structure-activity relationship of 1H-indole-3-carboxylic acid pyridine-3-ylamides: a novel series of 5-HT2C receptor antagon... - ChEMBL [ebi.ac.uk]

- 13. Indolalkylamines derivatives as antioxidant and neuroprotective agents in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

1H-Indol-7-yl-methylamine Scaffolds in Oncology: Design, Synthesis, and Therapeutic Mechanisms

Executive Summary

The indole moiety remains one of the most privileged structures in the pharmacopeia of anticancer therapeutics, serving as the core for blockbusters like Sunitinib and Osimertinib. However, the vast majority of exploration has focused on the C3 and C5 positions. This guide focuses on the 1H-Indol-7-yl-methylamine chemotype—a high-value, under-explored scaffold offering a unique vector for molecular recognition.

By extending functionality from the C7 position, researchers can access distinct solvent-exposed regions or hydrophobic pockets within kinase ATP-binding sites that are sterically inaccessible to C3/C5 analogs. This whitepaper details the synthetic accessibility, mechanistic rationale, and validated protocols for evaluating 7-aminomethylindole derivatives as potent antineoplastic agents.

Chemical Architecture & Rationale

The "7-Position" Advantage

In standard medicinal chemistry, the indole nitrogen (N1) and the C3 electrophilic site are the primary handles. The C7 position, however, offers a unique geometry:

-

Orthogonal Vector: Substituents at C7 project into a spatial region distinct from the "linear" axis of C3/C5 substitutions, often allowing for increased selectivity against homologous kinases.

-

H-Bonding Potential: The methylamine handle (

) serves as a flexible "warhead" anchor. It can form critical hydrogen bonds with aspartate or glutamate residues in the catalytic clefts of enzymes like DDX3 helicase or VEGFR-2 . -

Solubility Enhancement: The primary amine significantly improves the aqueous solubility of the lipophilic indole core, a critical parameter for oral bioavailability.

Synthetic Pathways[1][2]

The synthesis of 1H-Indol-7-yl-methylamine derivatives requires navigating the electron-rich nature of the indole ring while preserving the integrity of the C7 substituent.

Core Synthesis Protocol: The Cyanation-Reduction Route

This is the industry-standard approach for high-yield access to the scaffold.

Step 1: Cyanation of 7-Bromoindole

-

Reagents: Zn(CN)₂, Pd(PPh₃)₄, DMF.

-

Conditions: 120°C, microwave irradiation or sealed tube, 4-6 hours.

-

Mechanism: Palladium-catalyzed Rosenmund–von Braun reaction.

Step 2: Reduction to Methylamine

-

Reagents: LiAlH₄ (Lithium Aluminum Hydride) or Raney Nickel/H₂.

-

Conditions: THF, 0°C to reflux.

-

Critical Note: Care must be taken to avoid reducing the C2-C3 double bond of the indole (indoline formation). LiAlH₄ at controlled temperatures is preferred over catalytic hydrogenation for preserving aromaticity.

Step 3: Derivatization (Library Generation)

-

The resulting primary amine is reacted with sulfonyl chlorides, isocyanates, or carboxylic acids to generate a focused library of sulfonamides, ureas, and amides.

Visualization: Synthetic Workflow

Figure 1: Synthetic route from 7-bromoindole to functionalized 7-aminomethyl derivatives.

Mechanisms of Action (MOA)

The anticancer efficacy of 1H-Indol-7-yl-methylamine derivatives is rarely mono-mechanistic. The scaffold acts as a "privileged structure" capable of engaging multiple oncogenic targets depending on the N-substitution.[1]

A. Kinase Inhibition (ATP-Competitive)

Derivatives often function as Type I or Type II kinase inhibitors.

-

Target: The indole ring mimics the adenine moiety of ATP.

-

Mechanism: The C7-methylamine arm extends into the ribose-binding pocket or the solvent front , forming salt bridges with residues like Asp-855 in VEGFR-2 or Glu-640 in EGFR. This locks the kinase in an inactive conformation.

B. Apoptosis Induction (Mitochondrial Pathway)

Treatment leads to the disruption of the mitochondrial membrane potential (

-

Upstream: Inhibition of survival signaling (PI3K/Akt or MAPK).

-

Downstream: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 .[2]

-

Result: Cytochrome c release

Caspase-9 activation

Visualization: Signaling Cascade

Figure 2: Mechanistic cascade from kinase inhibition to mitochondrial apoptosis.

Experimental Protocols

To validate the efficacy of these derivatives, the following standardized protocols are recommended. These are designed to be self-validating with built-in controls.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 value of the derivative against cancer cell lines (e.g., MCF-7, HeLa, HepG2).[2]

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 0.1

M to 100-

Control: 0.1% DMSO (Vehicle).

-

Positive Control:[3] Doxorubicin or Sunitinib.

-

-

Incubation: 48 hours or 72 hours.

-

Development: Add 20

L MTT reagent (5 mg/mL in PBS). Incubate 4h. -

Solubilization: Aspirate media. Add 150

L DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm.

-

Calculation:

. Plot dose-response curve to find IC50.

Protocol B: Western Blotting for Apoptosis Markers

Objective: Confirm mechanism via Caspase/Bcl-2 modulation.

-

Lysis: Treat cells with IC50 concentration for 24h. Lyse using RIPA buffer + Protease Inhibitor Cocktail.

-

Quantification: Normalize protein concentration (BCA Assay) to 30

g/lane . -

Separation: SDS-PAGE (10-12% gel). Transfer to PVDF membrane.

-

Blocking: 5% non-fat milk in TBST for 1h.

-

Primary Antibodies: Anti-Bcl-2, Anti-Bax, Anti-Cleaved Caspase-3, Anti-

-actin (Loading Control). Incubate overnight at 4°C. -

Detection: HRP-conjugated secondary antibody (1h RT) + ECL substrate.

-

Validation: The ratio of Bax/Bcl-2 should increase significantly in treated vs. control samples.

Quantitative Data Summary (Representative)

The following table summarizes typical SAR (Structure-Activity Relationship) trends observed with 7-aminomethylindole derivatives in preclinical studies [1, 2].

| Derivative Subclass | R-Group (on Amine) | Target Affinity | Key Cell Line IC50 ( | Primary Mechanism |

| Sulfonamides | VEGFR-2 / PDGFR | 0.5 - 2.0 (HepG2) | Angiogenesis Inhibition | |

| Ureas | 3-Fluorophenyl | Aurora Kinase B | 1.2 - 3.5 (HeLa) | G2/M Cell Cycle Arrest |

| Amides | Heterocyclic (Pyridine) | DDX3 Helicase | 5.0 - 8.0 (MCF-7) | RNA Metabolism Disruption |

| Free Amine | Unsubstituted | Non-specific | > 50.0 | Weak DNA Intercalation |

Note: The free amine is generally weak; derivatization is essential for nanomolar potency.

Future Outlook & Clinical Potential

The 1H-Indol-7-yl-methylamine scaffold is poised for transition from "hit" to "lead" status. Current trends indicate:

-

PROTACs: Utilizing the 7-position amine as a linker attachment point for Proteolysis Targeting Chimeras, allowing for the degradation of undruggable targets.

-

Dual Inhibitors: Designing molecules that span the ATP pocket (via the indole) and the allosteric pocket (via the 7-methylamine extension) to overcome resistance mutations in EGFR (e.g., T790M).

References

-

Indole Derivatives as Anticancer Agents: Recent updates on the synthesis and biological evaluation of 3-amino-1H-indole and 7-azaindole derivatives.[4] National Institutes of Health (NIH) / PMC.

-

7-Azaindole and Indole Scaffolds in Drug Discovery: A comprehensive review of structure-activity relationships (SAR) for 7-substituted indoles in oncology. Future Medicinal Chemistry / PubMed.

-

Synthesis of 7-substituted Indoles: Methodologies for accessing 7-aminomethylindoles via reduction of cyano-intermediates. BenchChem Technical Support.

-

Mechanisms of Indole-Based Apoptosis: Elucidation of the Bax/Bcl-2 modulation pathway by indole-aryl-amide derivatives. MDPI Molecules.

-

DDX3 Inhibition by Indole Derivatives: Targeting RNA helicases in breast and cervical cancer using 7-substituted indole frameworks. PubMed.

Sources

Methodological & Application

Application Note: Experimental Protocols for Synthesizing 1H-Indol-7-YL-methylamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step synthetic protocols, and analytical validation for 1H-indol-7-ylmethylamine (7-(aminomethyl)indole).

Introduction & Mechanistic Rationale

The compound 1H-Indol-7-YL-methylamine (CAS: 408356-52-5) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and novel neurological therapeutics. The unique electronic properties of the indole core, combined with the nucleophilic primary amine at the C7 position, make it an ideal precursor for complex annulation reactions and cross-coupling methodologies [1].

Synthesizing this compound with high purity and yield requires careful selection of the synthetic route to avoid over-reduction or dimerization. This guide details the two most robust, field-proven methodologies:

-

Nitrile Reduction (Route A): The exhaustive reduction of 1H-indole-7-carbonitrile using Lithium Aluminum Hydride (

). -

Reductive Amination (Route B): The condensation of 1H-indole-7-carboxaldehyde with an ammonia equivalent, followed by selective hydride reduction.

Diagram 1: Primary synthetic pathways for 1H-Indol-7-YL-methylamine.

Route A: Nitrile Reduction via

Expertise & Causality

The reduction of nitriles to primary amines requires a strong hydride source.

To prevent the formation of intractable aluminum emulsions during isolation, this protocol employs the Fieser Workup (

Step-by-Step Protocol

Reagents: 1H-indole-7-carbonitrile (1.0 eq),

-

Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and addition funnel.

-

Hydride Suspension: Add the

solution (2.5 eq) to the flask and cool the system to 0 °C using an ice-water bath. -

Substrate Addition: Dissolve 1H-indole-7-carbonitrile (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the

suspension over 30 minutes to control the exothermic hydride transfer. -

Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).

-

Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For every

grams of-

Slowly add

mL of deionized -

Add

mL of 15% aqueous -

Add

mL of deionized

-

-

Isolation: Warm to room temperature and stir for 15 minutes until the aluminum salts form a white, granular precipitate. Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1H-indol-7-ylmethylamine.

Diagram 2: The Fieser workup logic for safe and efficient LiAlH4 quenching.

Route B: Reductive Amination of 1H-Indole-7-Carboxaldehyde

Expertise & Causality

When the nitrile precursor is unavailable, reductive amination of the corresponding aldehyde is a highly effective alternative. This route utilizes ammonium acetate (

Step-by-Step Protocol

Reagents: 1H-indole-7-carboxaldehyde (1.0 eq),

-

Imine Formation: In a round-bottom flask, dissolve 1H-indole-7-carboxaldehyde (1.0 eq) in anhydrous methanol (0.2 M concentration). Add

(10.0 eq). Stir the mixture at room temperature for 2 hours under argon to drive the equilibrium toward the imine intermediate. -

Reduction: Cool the reaction mixture to 0 °C. Add

(1.5 eq) portion-wise. -

Maturation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Quenching: Carefully quench the reaction by adding 1M

until gas evolution ceases (pH ~2) to destroy excess cyanoborohydride. Stir for 10 minutes. -

Neutralization & Extraction: Adjust the pH to 10 using saturated aqueous

. Extract the aqueous layer three times with Dichloromethane (DCM). -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:

Quantitative Data & Route Comparison

To assist in route selection, the following table summarizes the operational metrics for both synthetic pathways based on standard laboratory scale (1–10 mmol) executions.

| Parameter | Route A: Nitrile Reduction | Route B: Reductive Amination |

| Primary Reagent | ||

| Typical Yield | 75% – 85% | 60% – 70% |

| Reaction Time | 4 – 6 hours | 14 – 18 hours |

| Safety Profile | High Hazard (Pyrophoric reagents) | Moderate Hazard (Toxic cyanide byproducts) |

| Scalability | Excellent (with proper thermal control) | Good (requires large solvent volumes) |

| Purification | Often pure after Fieser filtration | Requires column chromatography |

Trustworthiness & Analytical Validation (Quality Control)

Every synthesized batch must act as a self-validating system. To confirm the successful synthesis of 1H-Indol-7-YL-methylamine, perform the following analytical checks:

-

H NMR (400 MHz, DMSO-

-

LC-MS (ESI+): The theoretical exact mass for

is 146.08. The mass spectrum must show a dominant

References

-

Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Organic Letters - ACS Publications URL:[Link]

-

Chemistry of Nitriles: Reduction to Primary Amines Chemistry LibreTexts URL:[Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives (Fieser Workup) Master Organic Chemistry URL:[Link]

-

Cobalt-Catalyzed Regio- and Enantioselective Allylic Amination (Reductive Amination Context) Journal of the American Chemical Society - ACS Publications URL:[Link]

"using 1H-Indol-7-YL-methylamine in high-throughput screening"

Executive Summary & Strategic Rationale

1H-Indol-7-yl-methanamine (CAS: 108378-43-2) represents a high-value "privileged structure" in modern drug discovery. While the indole scaffold is ubiquitous in FDA-approved therapeutics (e.g., Indomethacin, Tadalafil, Vincristine), the 7-position remains an under-exploited vector for chemical diversity.

Unlike the crowded 3-position (tryptamine-like) or the metabolic hotspots at the 5/6-positions, the 7-position offers a unique trajectory for substituents to access solvent-exposed regions or specific hydrophobic pockets in targets like Kinases (Hinge Region) and GPCRs (Orthosteric Sites) .

This Application Note details the protocol for utilizing 1H-Indol-7-yl-methanamine as a primary scaffold for High-Throughput Screening (HTS). We focus on two core methodologies:

-

Combinatorial Library Construction: Using the primary amine as a "universal handle" to generate a 10,000+ member focused library.

-

Fragment-Based Drug Discovery (FBDD): Screening the raw fragment for weak affinity binding using biophysical methods.

Physicochemical Profile & "Rule of 3" Compliance

Before screening, it is critical to validate the fragment's suitability. 1H-Indol-7-yl-methanamine is an ideal "seed" molecule because it leaves ample molecular weight "headroom" for elaboration.

| Property | Value | Implication for HTS |

| Molecular Weight | 146.19 Da | Excellent. Allows addition of ~350 Da diversity elements while staying <500 Da (Lipinski). |

| cLogP | ~1.2 | Ideal. High solubility in DMSO/Buffer; low risk of aggregation. |

| H-Bond Donors | 3 (Indole NH, Amine NH2) | Versatile. Indole NH is a critical donor for Kinase Hinge binding. |

| H-Bond Acceptors | 1 (Amine N) | Reactive. Primary amine allows rapid amide/urea/sulfonamide coupling. |

| Rotatable Bonds | 1 | Rigid. Low entropic penalty upon binding. |

Protocol A: High-Throughput Library Synthesis (The "Make")

Objective: Transform the single scaffold into a Diversity-Oriented Library (DOL) for HTS. Reaction Scale: 10 µmol per well (384-well plate format).

Workflow Logic

The primary amine at the 7-position is derivatized with a diverse set of carboxylic acids (R-COOH) to form amides. This retains the indole core (pharmacophore) while projecting diverse R-groups into the 7-vector space.

Step-by-Step Protocol:

-

Stock Preparation:

-

Dissolve 1H-Indol-7-yl-methanamine in anhydrous DMF to 0.2 M.

-

Prepare 384 unique Carboxylic Acids (Diversity Set) in DMF (0.2 M).

-

-

Coupling Reaction (HBTU/DIPEA):

-

Dispense: 50 µL Scaffold Solution (10 µmol) into each well.

-

Add: 55 µL Acid Solution (11 µmol, 1.1 eq).

-

Add: 10 µL HBTU (0.5 M in DMF) + 5 µL DIPEA (Neat).

-

Incubate: Shake at RT for 12 hours.

-

-

Scavenging (Purification-Free):

-

To remove unreacted amine/acid, add Polymer-Supported Isocyanate (scavenges amine) and Polymer-Supported Carbonate (scavenges acid).

-

Filter plates using a vacuum manifold to remove resin.

-

-

QC Validation:

-

Randomly select 5% of wells for LC-MS analysis. Target purity >85%.

-

Protocol B: Screening & Assay Development (The "Test")

Target Class Focus: Serine/Threonine Kinases (e.g., PIM1, BRAF). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

Experimental Setup

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

-

Tracer: Biotinylated-Kinase Substrate + Europium-Streptavidin (Donor).

-

Detector: AlexaFluor-647 labeled Antibody (Acceptor).

Screening Workflow

-

Step 1: Acoustic Dispensing (Echo 550): Transfer 20 nL of the synthesized library (from Protocol A) into 1536-well assay plates. Final compound concentration: 10 µM.[2][3]

-

Step 2: Enzyme Addition: Add 3 µL of Kinase (e.g., PIM1, 5 nM final). Incubate 15 min.

-

Step 3: ATP Start: Add 3 µL of ATP/Substrate mix (

concentration). -

Step 4: Detection: Add detection reagents (Eu-Streptavidin/Antibody). Read on PHERAstar FSX.

Data Normalization

Calculate Percent Inhibition (PIN) relative to DMSO (0%) and Staurosporine (100%) controls.

Mechanistic Visualization: The 7-Vector Logic

The following diagram illustrates why this specific scaffold is chosen and how the screening workflow filters for true binders.

Caption: Workflow logic utilizing the 7-position vector to drive selectivity while retaining the core hinge-binding capability of the indole scaffold.

Troubleshooting & False Positive Analysis

Indoles are electron-rich and susceptible to oxidation, which can generate false positives in HTS (PAINS - Pan-Assay Interference Compounds).

| Issue | Mechanism | Diagnosis | Solution |

| Oxidation | Indole converts to oxindole/isatin derivatives upon prolonged air exposure. | LC-MS shows M+16 or M+14 peaks. | Store library plates under |

| Fluorescence Quenching | Indole ring absorbs UV; some derivatives may fluoresce blue. | Interference in Fluorescence Intensity assays. | Use Red-shifted readouts (TR-FRET, AlphaScreen) to avoid overlap. |

| Aggregation | Hydrophobic R-groups cause colloidal aggregation. | Steep Hill Slope (>2.0) in dose-response. | Add 0.01% Triton X-100 or Brij-35 to assay buffer. |

References

-

Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010).[4] Marine indole alkaloids: potential new drug leads for the control of depression and anxiety. Chemical Reviews.

-

Zhang, H., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[5][6] Journal of Medicinal Chemistry.

-

Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques.[5] Nature Reviews Drug Discovery.

-

Corigliano, D. M., et al. (2018).[7] Indole-based PPAR agonists: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry.

-

Enamine Ltd. High-Throughput Screening Libraries & Building Blocks.

Sources

- 1. High-Throughput Screening - Enamine [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 4. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. mdpi.com [mdpi.com]

"analytical techniques for 1H-Indol-7-YL-methylamine characterization"

Application Note & Protocol Series | Doc ID: AN-IND-007

Abstract

This guide details the analytical characterization, handling, and method development for 1H-Indol-7-yl-methylamine (CAS: 408356-52-5).[1] As a critical pharmacophore in fragment-based drug discovery (FBDD)—particularly for kinase inhibitors and GPCR ligands—accurate structural verification and purity profiling are essential.[1] This document synthesizes protocols for NMR regiochemistry assignment, UPLC-MS method development for polar basic amines, and stability management to prevent oxidative degradation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the dual nature of this molecule—an electron-rich indole ring coupled with a basic primary amine—is the foundation of successful analysis.[1]

| Parameter | Specification | Technical Insight |